Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
CAS No.: 1314806-92-2
Cat. No.: VC2579775
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314806-92-2 |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
| Standard InChI Key | HITJKRMPYWLVJM-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is characterized by its unique chemical structure containing a benzyl group, a cyclopropylcarbamoyl group, and a carbamate moiety. The compound features an S-configured chiral center at the 1-position of the ethyl chain, which contributes significantly to its stereochemical properties and biological activity profile.
The structural features of this compound include:
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A benzyl group (phenylmethyl) attached to the carbamate oxygen
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A carbamate linkage (-NH-COO-) providing hydrogen bonding capabilities
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An ethyl chain with an S-configured chiral center
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A cyclopropyl ring connected via an amide bond (cyclopropylcarbamoyl)
The molecular architecture enables the compound to adopt specific conformations that facilitate interactions with biological targets, particularly enzymes and receptors that recognize these structural motifs.
Physical and Chemical Properties
The compound's physical and chemical properties are summarized in Table 1, providing essential data for researchers working with this molecule.
Table 1: Key Physical and Chemical Properties of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
| Property | Value |
|---|---|
| CAS Number | 1314806-92-2 |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
| Standard InChIKey | HITJKRMPYWLVJM-JTQLQIEISA-N |
| Isomeric SMILES | CC@@HNC(=O)OCC2=CC=CC=C2 |
| Physical Appearance | Not specified in available data |
| Solubility | Not specified in available data |
The compound contains functional groups capable of participating in hydrogen bonding interactions, which may influence its solubility profile and binding to biological targets.
Biological Activities and Applications
The biological significance of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate stems from its structural features that facilitate specific interactions with biological targets.
Research Applications
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate has potential applications in:
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Enzyme Inhibition Studies: The compound may serve as a probe for investigating enzyme mechanisms, particularly those involving hydrolytic processes
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Structure-Activity Relationship (SAR) Studies: As a scaffold for developing more potent analogs with enhanced biological activities
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Medicinal Chemistry: As a potential lead compound for therapeutic development
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Peptide Chemistry: The carbamate moiety functions as a protecting group for amines, suggesting applications in peptide synthesis and modification
Comparative Biological Features
When compared to other carbamate derivatives, this compound's unique structural features contribute to its specificity and potential selectivity toward biological targets. The cyclopropyl ring provides conformational constraint, while the chiral center enhances stereochemical recognition by biological receptors.
Structure-Activity Relationships
Understanding the structure-activity relationships of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate requires comparison with structurally related compounds.
Comparative Analysis with Related Compounds
Table 2: Comparison of Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate | C₁₄H₁₈N₂O₃ | 262.3 | Reference compound | 1314806-92-2 |
| Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate | C₁₃H₁₆N₂O₃ | 248.28 | Lacks methyl group at chiral center | 120436-01-3 |
| Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate | C₁₅H₂₂N₂O₃ | 264.32 | Propyl instead of cyclopropyl | 84899-60-5 |
| Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate | C₁₆H₂₄N₂O₃ | 278.35 | Butyl instead of cyclopropyl | 50722-42-4 |
| Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate | C₁₅H₂₂N₂O₃ | 264.32 | Isopropyl instead of cyclopropyl | 78626-99-0 |
| Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₂H₁₅NO₃ | 221.25 | Hydroxymethyl instead of amide | 103500-22-7 |
Effect of Structural Modifications
The impact of structural modifications on activity and properties can be analyzed as follows:
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Cyclopropyl vs. Linear Alkyl Groups: The cyclopropyl ring introduces conformational constraint compared to linear alkyl chains (propyl, butyl), potentially enhancing binding specificity to biological targets .
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Chiral Center Modifications: The presence of the methyl group at the chiral center in the target compound versus its absence in Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate may influence stereochemical recognition by enzymes and receptors .
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Ring Size and Substitution Pattern: The three-membered cyclopropyl ring provides a unique spatial arrangement compared to larger rings or branched substituents, affecting molecular recognition and binding kinetics.
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Protective Group Function: The benzyl carbamate (Cbz) group serves as a protecting group for amines in peptide synthesis, with its effectiveness potentially modulated by the nature of the substituents on the protected amine.
Current Research and Future Directions
Research on Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate and related compounds continues to evolve, with several promising directions for future investigation.
Synthetic Modifications
Promising modifications to explore include:
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Substitution of the benzyl group with other aryl or alkyl groups
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Modification of the cyclopropyl ring (expansion, substitution)
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Introduction of additional functional groups to enhance binding affinity
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Development of prodrug approaches utilizing the carbamate linkage
Analytical Methods and Identification
Reliable analytical methods are essential for identifying and quantifying Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate in research settings.
Spectroscopic Identification
Key spectroscopic features useful for identification include:
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NMR Spectroscopy: Characteristic signals for:
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Cyclopropyl protons (δ 0.8-1.2 ppm)
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Benzyl CH₂ (δ ~5.0-5.1 ppm)
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Aromatic protons (δ 7.2-7.4 ppm)
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NH protons of carbamate and amide (variable δ, typically 5-8 ppm)
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Mass Spectrometry:
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Molecular ion at m/z 262
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Characteristic fragmentation pattern including loss of benzyl (m/z 91) and cyclopropyl fragments
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IR Spectroscopy:
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Carbamate C=O stretch (~1700 cm⁻¹)
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Amide C=O stretch (~1650 cm⁻¹)
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N-H stretching (3300-3400 cm⁻¹)
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Chromatographic Methods
For purification and analysis:
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Thin-layer chromatography (TLC)
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High-performance liquid chromatography (HPLC)
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Gas chromatography (GC) for volatilized derivatives
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